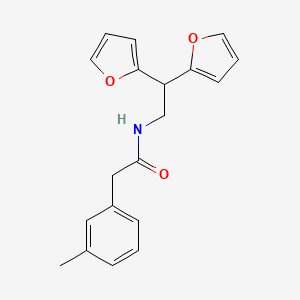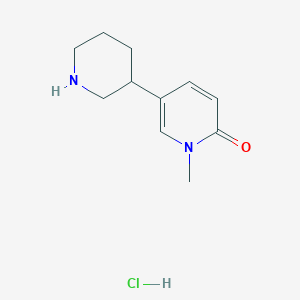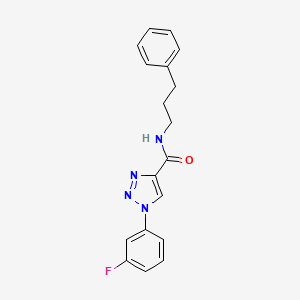
1-(3-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a type of heterocyclic ring structure found in many important drugs and synthetic compounds . The molecule also contains phenyl groups, which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . Common reactions for compounds with similar structures might include redox reactions, substitution reactions, or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined using a variety of analytical techniques . These might include melting point and boiling point determination, solubility testing, and spectroscopic analyses .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 1-(3-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a part of a broader class of compounds involving 1,2,3-triazole derivatives, which are synthesized and characterized for various structural and physicochemical properties. Research has demonstrated that derivatives of 1,2,3-triazoles, including fluoro and chloro derivatives, exhibit unique intermolecular interactions, such as C–H⋯O, C–H⋯π, and lp⋯π interactions, crucial for their stabilization and reactivity. These compounds are analyzed using techniques like X-ray diffraction, showing distinct crystal structures and molecular conformations that are influenced by the presence of fluorine atoms, suggesting potential for diverse applications in material science and molecular engineering (Shukla et al., 2014).
Biological Activity
1,2,3-Triazole derivatives have been explored for their biological activities, particularly in anticancer research. Studies have identified compounds within this class exhibiting significant inhibition against various cancer cell lines. For example, research on 3-amino-4-morpholino-1H-indazole-1-carboxamide derivatives has highlighted their effective inhibition on cancer cell proliferation, indicating potential therapeutic applications for treating cancer. These findings are crucial for developing new anticancer agents with specific molecular targets (Jiu-Fu Lu et al., 2017).
Fluorescence and Photophysical Properties
The 1,2,3-triazole core structure also serves as a foundation for designing fluorescent dyes and sensors. Derivatives of 1,2,3-triazoles have been synthesized to exhibit bright blue fluorescence, excellent quantum yields, and significant Stokes shifts. These properties make them suitable for applications as fluorescent markers and sensors in biological research, where their sensitivity to structural changes and microenvironment can be utilized for real-time monitoring and imaging purposes (Safronov et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on a compound like this could include further studies to determine its physical and chemical properties, investigations into its potential uses, and development of methods for its synthesis . The specific directions would depend on the results of initial studies and the potential applications of the compound .
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-N-(3-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-15-9-4-10-16(12-15)23-13-17(21-22-23)18(24)20-11-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-10,12-13H,5,8,11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXUYYACAXNCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[2-[[4-(4-ethoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2940611.png)
![(5-Methylpyrazin-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2940612.png)
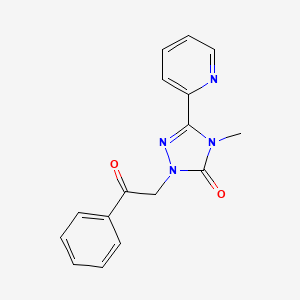
![N-(butan-2-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940615.png)
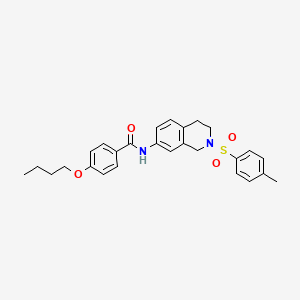
![1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole](/img/structure/B2940617.png)
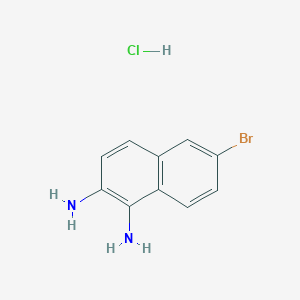
![N-(4-chlorobenzyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2940622.png)
![Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate](/img/structure/B2940625.png)
![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/no-structure.png)
![5-(4-acetylpiperazin-1-yl)-3-(2-(4-chlorophenyl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940629.png)

